molecular formula C9H5ClN2O3 B3032763 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid CAS No. 480451-49-8

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

Cat. No. B3032763
CAS RN: 480451-49-8
M. Wt: 224.60
InChI Key: LHAAEYMCOXCPOK-UHFFFAOYSA-N
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Description

“6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid” is a chemical compound with the molecular formula C9H5ClN2O3 . It has a molecular weight of 224.6 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 474.5±47.0 °C at 760 mmHg . The compound has a molar refractivity of 52.2±0.5 cm3 . It has 5 H bond acceptors and 2 H bond donors . The compound has a polar surface area of 79 Å2 .

Scientific Research Applications

Synthesis of Heterocycles

The compound is used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles have shown unique biological activities, making them valuable in drug research and development .

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Fused Ring Systems

The compound plays a unique role in the synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems .

Inhibition of HIV-1 Enzyme Reverse Transcriptase

The compound has been found to inhibit the HIV-1 enzyme reverse transcriptase in a dose-dependent manner . This makes it a potential candidate for the development of antiretroviral drugs.

Inhibition of HIV-1 Replication

The compound has been observed to inhibit HIV-1 infection in peripheral blood mononuclear cells (PBMCs) . This suggests its potential use in the treatment of HIV-1 infection.

Synthesis of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones

The compound has been used in the synthesis of two series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones . These compounds could have potential applications in various fields of chemistry and biology.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

6-chloro-4-oxo-3H-quinazoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-4-1-2-6-5(3-4)8(13)12-7(11-6)9(14)15/h1-3H,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAAEYMCOXCPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629086
Record name 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

CAS RN

480451-49-8
Record name 6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-4-oxo-1,4-dihydroquinazoline-2-carboxylic acid

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